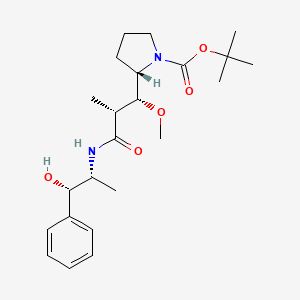

(R,S,R,S,R)-Boc-Dap-NE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDVGABQIFOWFC-SCQOQHIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160800-65-7 | |

| Record name | Boc-dap-NE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160800657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DAP-NE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASQ83R8UEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,S,S,R,S)-Boc-Dap-NE: An Intermediate in the Synthesis of Monomethyl Auristatin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (R,S,S,R,S)-Boc-Dap-NE, a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a highly potent anti-mitotic agent. MMAE is a critical component of several antibody-drug conjugates (ADCs) used in oncology. It is highly probable that the requested topic, "(R,S,R,S,R)-Boc-Dap-NE," contains a typographical error in the stereochemical descriptor, as the widely referenced and commercially available isomer is (R,S,S,R,S)-Boc-Dap-NE. This compound serves as an inactive isomer of the active Boc-Dap-NE dipeptide and is often utilized as an experimental control.

This guide will delve into the physicochemical properties of (R,S,S,R,S)-Boc-Dap-NE, its role in the synthesis of MMAE, the mechanism of action of MMAE, and its application in ADCs. Detailed experimental protocols for relevant assays and visual diagrams of key pathways are provided to support researchers in the field.

Physicochemical Properties of (R,S,S,R,S)-Boc-Dap-NE

The following table summarizes the key quantitative data for (R,S,S,R,S)-Boc-Dap-NE.

| Property | Value |

| CAS Number | 2994330-72-0 |

| Molecular Formula | C23H36N2O5 |

| Molecular Weight | 420.54 g/mol |

Role as an Intermediate in Monomethyl Auristatin E (MMAE) Synthesis

The overall synthesis of MMAE can be approached through either a linear or a convergent strategy. In a convergent synthesis, fragments of the molecule are prepared separately and then combined. Boc-Dap-NE represents one such fragment.

Caption: Role of (R,S,S,R,S)-Boc-Dap-NE in the convergent synthesis of MMAE.

Mechanism of Action of Monomethyl Auristatin E (MMAE)

MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form ADCs.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy designed to deliver highly potent cytotoxic agents like MMAE directly to cancer cells. This approach enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

The mechanism of an MMAE-based ADC involves several steps:

-

Targeting: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker connecting the antibody to MMAE.

-

Cytotoxicity: The released MMAE is now free in the cytoplasm to bind to tubulin and exert its anti-mitotic effect, leading to the death of the cancer cell.

Caption: General mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).

Experimental Protocols

Use of (R,S,S,R,S)-Boc-Dap-NE as an Experimental Control

(R,S,S,R,S)-Boc-Dap-NE is described as the inactive isomer of Boc-Dap-NE and can be used as an experimental control.[1] In the context of research and development, particularly in cytotoxicity or binding assays, it is crucial to differentiate between the specific activity of the intended molecule and non-specific effects.

Principle: An inactive stereoisomer, which has the same molecular formula and connectivity but a different spatial arrangement of atoms, serves as an ideal negative control. If the active compound shows a biological effect while the inactive isomer does not, it provides strong evidence that the observed activity is specific to the stereochemistry of the active compound and not due to general chemical properties.

General Protocol Outline:

-

Preparation of Compounds: Prepare stock solutions of both the active compound (e.g., a final MMAE-containing ADC) and the control compound (e.g., an ADC synthesized using the inactive (R,S,S,R,S)-Boc-Dap-NE intermediate) in a suitable solvent, such as DMSO.

-

Cell Culture: Plate the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the active compound and the inactive control compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Perform a cell viability assay, such as the MTT assay described below, to determine the effect of each compound on cell proliferation.

-

Analysis: Compare the dose-response curves of the active compound and the inactive control. The active compound should exhibit a significantly lower IC50 value than the inactive control.

Cytotoxicity Assay using MMAE (MTT Assay)

This protocol provides a general method for determining the in vitro cytotoxicity of MMAE against a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line (e.g., MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Monomethyl auristatin E (MMAE)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of MMAE in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared MMAE dilutions. Include wells with medium and vehicle (DMSO) as negative controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the MMAE concentration and use a non-linear regression model to determine the IC50 value (the concentration of MMAE that inhibits cell growth by 50%).

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion

(R,S,S,R,S)-Boc-Dap-NE is a crucial, albeit inactive, stereoisomer and intermediate in the production of the potent anti-cancer agent MMAE. Understanding its properties and its place within the broader context of MMAE synthesis and ADC development is essential for researchers in oncology and drug discovery. The provided protocols and diagrams serve as a foundational resource for further investigation and application in the laboratory.

References

An In-Depth Technical Guide to (R,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in Antibody-Drug Conjugate Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R,S,R)-Boc-Dap-NE is a specific stereoisomer of a dipeptide fragment that serves as a crucial intermediate in the synthesis of the highly potent antineoplastic agent, Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10 and is a key component of several antibody-drug conjugates (ADCs) used in cancer therapy. This technical guide provides a comprehensive overview of this compound, including its role in the synthesis of MMAE, its chemical properties, and the broader context of its application in the development of targeted cancer therapies.

Chemical Properties and Structure

This compound is a complex dipeptide derivative with a specific stereochemical configuration that is critical for the biological activity of the final MMAE molecule. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the diaminopropionic acid (Dap) residue, and "NE" refers to the norephedrine moiety. The precise arrangement of chiral centers, denoted by (R,S,R,S,R), is essential for its proper assembly into the pentapeptide structure of MMAE.

| Property | Value | Reference |

| Molecular Formula | C23H36N2O5 | [1] |

| Molecular Weight | 420.54 g/mol | [1] |

| Full Chemical Name | tert-butyl ((2S,3R)-3-methoxy-1-(((2R,3R)-1-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate | Inferred from structure |

| Synonyms | Boc-Dap-Norephedrine dipeptide isomer | General nomenclature |

Role in Monomethyl Auristatin E (MMAE) Synthesis

This compound is a building block in the convergent synthesis of MMAE. The synthesis of MMAE, a pentapeptide, involves the sequential coupling of amino acid and other chiral fragments. The stereochemistry of each component is vital for the final compound's ability to inhibit tubulin polymerization effectively.

The synthesis of MMAE is a multi-step process that requires careful control of stereochemistry.[2] The general workflow involves the preparation of key fragments, such as Boc-protected dolaproine (Boc-Dap) and dolaisoleucine, which are then coupled to form the peptide backbone. This compound represents a dipeptide fragment within this synthetic strategy, combining the protected diaminopropionic acid with norephedrine.

Logical Workflow of MMAE Synthesis Highlighting the Role of Dipeptide Intermediates

Caption: Logical workflow for the synthesis of MMAE, illustrating the formation and incorporation of the this compound intermediate.

Experimental Protocols

While detailed, proprietary industrial synthesis protocols for the specific (R,S,R,S,R) isomer are not publicly available, a general experimental approach can be inferred from the synthesis of related dolastatin 10 analogs and MMAE fragments. The synthesis would involve the coupling of a protected dolaproine derivative with a norephedrine derivative.

General Protocol for Dipeptide Formation

1. Activation of Boc-Dolaproine:

-

Dissolve Boc-dolaproine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent (e.g., HBTU, HATU, or DCC) and an amine base (e.g., DIPEA or triethylamine) to activate the carboxylic acid group.

-

Stir the mixture at a controlled temperature (typically 0 °C to room temperature) for a specified time to form the activated ester.

2. Coupling with Norephedrine:

-

To the activated Boc-dolaproine solution, add a solution of the desired norephedrine stereoisomer in the same solvent.

-

Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Work-up and Purification:

-

Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired this compound dipeptide.

4. Characterization:

-

Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Determine the stereochemical purity using chiral HPLC or other suitable methods.

Mechanism of Action of the Final Product (MMAE)

This compound itself is not biologically active but is a precursor to MMAE. MMAE exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis).

Signaling Pathway of MMAE-Induced Apoptosis

Caption: Signaling pathway of MMAE, illustrating the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.

Application in Antibody-Drug Conjugates (ADCs)

The high cytotoxicity of MMAE makes it unsuitable for systemic administration as a standalone drug. However, its potency can be harnessed by attaching it to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This creates an ADC that can selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Experimental Workflow for ADC Production and Action

Caption: Experimental workflow from the synthesis of an ADC using MMAE to its mechanism of action in targeted cancer therapy.

Conclusion

This compound is a stereochemically defined and critical intermediate in the synthesis of the potent anti-cancer agent MMAE. Its precise structure is fundamental to the biological activity of the final payload used in several successful antibody-drug conjugates. Understanding the synthesis and properties of this and other related intermediates is essential for the continued development and optimization of next-generation targeted cancer therapies. Further research into the stereoselective synthesis of such complex molecules will be crucial for improving the efficiency and cost-effectiveness of producing these life-saving drugs.

References

The Pivotal Role of (R,S,R,S,R)-Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, integral to the efficacy of numerous antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process demanding precise stereochemical control. Central to this synthesis is the formation of key peptide fragments, including the dipeptide intermediate formed from dolaproine (Dap) and norephedrine (NE). This technical guide provides an in-depth exploration of the role of a specific stereoisomer, (R,S,R,S,R)-Boc-Dap-NE, in the synthesis of MMAE. While the standard nomenclature for the active isomer is typically derived from the stereochemistry of its constituent amino acids, this guide will also address the specified (R,S,R,S,R) configuration within the broader context of MMAE's stereoselective synthesis.

MMAE's structure is a pentapeptide-like molecule, and its synthesis involves the sequential coupling of four amino acid units and a C-terminal norephedrine derivative.[1] The dolaproine fragment is a critical component, and its stereochemistry significantly influences the biological activity of the final MMAE molecule.

The Stereochemistry of the Active Boc-Dap-NE Intermediate

The biologically active form of MMAE requires specific stereoisomers of its constituent parts. The dolaproine used in the synthesis of the active MMAE has a (2S, 3R, 4S) configuration. This is then coupled with (1R, 2R)-(-)-norephedrine. Therefore, the desired Boc-protected dipeptide intermediate, Boc-Dap-NE, will have a specific stereochemistry derived from these two precursors.

The nomenclature "(R,S,R,S,R)" as specified in the topic is not standard in the context of MMAE synthesis literature. It is plausible that this refers to the stereocenters of the entire Boc-Dap-NE molecule in a non-standard order. For clarity, this guide will focus on the synthesis of the active diastereomer of Boc-Dap-NE, formed from (2S, 3R, 4S)-Boc-dolaproine and (1R, 2R)-norephedrine, and will discuss the potential formation of other diastereomers.

Synthesis of the Dolaproine-Norephedrine Dipeptide (Boc-Dap-NE)

The synthesis of Boc-Dap-NE is a critical step in the convergent synthesis of MMAE. This involves the coupling of the Boc-protected dolaproine with norephedrine.

Experimental Protocol: Coupling of Boc-Dolaproine and Norephedrine

The following is a generalized experimental protocol for the coupling reaction to form the Boc-Dap-NE dipeptide.

Materials:

-

(2S, 3R, 4S)-Boc-dolaproine

-

(1R, 2R)-(-)-Norephedrine

-

Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Activation of Boc-Dolaproine: Dissolve (2S, 3R, 4S)-Boc-dolaproine in an anhydrous solvent. Add the coupling agent and a base. The mixture is stirred at 0°C for a specified time to activate the carboxylic acid group of dolaproine.

-

Coupling Reaction: A solution of (1R, 2R)-(-)-norephedrine in the anhydrous solvent is added to the activated Boc-dolaproine solution. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography (e.g., silica gel chromatography) to isolate the desired Boc-Dap-NE diastereomer. The purity of the final product is assessed by techniques such as HPLC and NMR.

Quantitative Data

The yield and purity of the Boc-Dap-NE coupling reaction are critical for the overall efficiency of the MMAE synthesis. The table below summarizes typical quantitative data for this step, although specific values can vary depending on the reagents and conditions used.

| Parameter | Typical Value |

| Yield of Boc-Dap-NE | 70-90% |

| Purity (by HPLC) | >95% |

| Diastereomeric Excess | >98% |

Signaling Pathways and Logical Relationships

The synthesis of MMAE is a chemical process and does not directly involve biological signaling pathways. However, the logical workflow of the synthesis can be represented diagrammatically. The following diagram illustrates the key steps in the synthesis of the Boc-Dap-NE intermediate and its subsequent incorporation into the full MMAE molecule.

Caption: General workflow for the synthesis of Boc-Dap-NE and its role in MMAE assembly.

Formation of Diastereomers

The coupling of two chiral molecules, such as Boc-dolaproine and norephedrine, can potentially lead to the formation of multiple diastereomers. In the synthesis of MMAE, it is crucial to control the reaction conditions to favor the formation of the desired diastereomer. The use of specific coupling agents and optimized reaction parameters helps to achieve high diastereoselectivity. Any undesired diastereomers formed are typically removed during the purification step, for instance, by using chiral chromatography. The presence of diastereomeric impurities can affect the final purity and biological activity of the MMAE, and consequently, the efficacy of the resulting ADC.

Conclusion

The stereoselective synthesis of the Boc-Dap-NE dipeptide is a critical step in the total synthesis of Monomethyl auristatin E. While the specific nomenclature this compound is not standard, the underlying principle is the controlled coupling of the correct stereoisomers of Boc-dolaproine and norephedrine to form the biologically active precursor. A thorough understanding of the reaction protocol, careful control of stereochemistry, and rigorous purification are paramount to obtaining high-purity MMAE for its use in life-saving antibody-drug conjugates. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the importance of stereochemical precision in the synthesis of complex pharmaceutical agents.

References

Stereoisomers of Boc-Dap-NE and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereoisomers of Boc-Dap-NE and their significance in the synthesis and biological activity of Monomethylauristatin E (MMAE), a potent antimitotic agent utilized in antibody-drug conjugates (ADCs). While direct comparative studies on the biological activity of individual Boc-Dap-NE stereoisomers are not extensively available in public literature, their stereochemistry is a critical determinant of the overall stereochemical integrity and, consequently, the therapeutic efficacy of MMAE. This guide will focus on the structure-activity relationship of MMAE as a function of its stereochemistry, the synthetic pathways that control these stereocenters, and the experimental protocols to assess the biological activity of the final conjugate.

Introduction: The Critical Role of Stereochemistry in MMAE

Monomethylauristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1][2] It is a highly cytotoxic agent, 100 to 1000 times more potent than doxorubicin, and is a crucial component of several clinically approved and investigational ADCs.[3][4] MMAE is a pentapeptide with five amino acid residues: monomethyl valine (MeVal), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and norephedrine (PPA) or a phenylalanine (Phe) in the case of MMAF.[5][6] The precise three-dimensional arrangement of these residues is paramount for its biological activity.

Boc-Dap-NE is an intermediate used in the synthesis of the dolaproine (Dap) residue of MMAE.[7] The stereochemistry at the chiral centers of Boc-Dap-NE directly translates to the stereochemistry of the final MMAE molecule. Any variation in the stereoisomeric form of this precursor can lead to the synthesis of an MMAE diastereomer with significantly reduced or no biological activity.

A crucial aspect of MMAE's activity is its conformational isomerism. In solution, MMAE exists as a mixture of two conformers, cis and trans, arising from restricted rotation around the amide bond between the dolaproine and dolaisoleuine residues.[5][8] Only the trans-isomer is biologically active as its elongated structure fits into the tubulin receptor pocket.[9] The cis-isomer is inactive due to its more compact structure.[9] While this conformational isomerism is a key determinant of activity, the inherent chirality of the amino acid precursors sets the stage for the overall correct folding and binding of the active conformer.

Synthesis and Stereochemical Control

The synthesis of MMAE is a complex, multi-step process that demands rigorous control of stereochemistry at each stage.[3][10] It is typically achieved through a convergent synthesis strategy, where protected amino acid fragments are synthesized individually and then coupled together.[3]

The stereochemistry of the final MMAE molecule is dictated by the chirality of the starting amino acid precursors, including the precursor for the dolaproine (Dap) unit, which can be derived from a stereoisomer of Boc-Dap-NE. The use of enantiomerically pure starting materials is essential to ensure the synthesis of the desired diastereomer of MMAE.

Below is a generalized workflow for the synthesis of MMAE, emphasizing the importance of stereochemically defined precursors.

Biological Activity and Quantitative Data

The biological activity of MMAE stems from its ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][2] By binding to tubulin, MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]

The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The IC50 values of MMAE are in the nanomolar to picomolar range, highlighting its extreme potency.

Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [11] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [11] |

| MDA-MB-468 | Breast Cancer | ~0.060 | [12] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [13] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [13] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [13] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [13] |

| SK-MEL-5 | Melanoma | ~0.7-7.1 ng/mL* | [14] |

*Note: Original data in ng/mL, conversion to nM depends on the specific conjugate used.

Signaling Pathway

The mechanism of action of MMAE culminates in the activation of the apoptotic signaling cascade. Upon release within the target cancer cell, MMAE binds to tubulin, leading to the depolymerization of microtubules. This disruption of the cytoskeleton triggers a mitotic arrest, which in turn activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, the executioner caspases that orchestrate the dismantling of the cell.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAE

This protocol outlines a generalized approach for the synthesis of MMAE on a solid support. Specific details of protecting groups, coupling reagents, and cleavage conditions may vary.

-

Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first protected amino acid (e.g., Fmoc-Norephedrine derivative).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the deprotected resin. Allow the reaction to proceed to completion.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Dolaisoleucine, Valine, and N-Methyl-L-valine) in the sequence.

-

Cleavage from Resin: After the final coupling and deprotection, cleave the pentapeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification: Purify the crude MMAE by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized MMAE using mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of MMAE against a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of MMAE in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the MMAE concentration and determine the IC50 value using a non-linear regression curve fit.

Tubulin Polymerization Inhibition Assay

This assay measures the direct effect of MMAE on tubulin polymerization.

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice. Prepare serial dilutions of MMAE.

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the different concentrations of MMAE or a control vehicle.

-

Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time, which corresponds to microtubule formation.[15][16]

-

Data Analysis: Plot the rate of polymerization or the final polymer mass against the MMAE concentration to determine the concentration that inhibits polymerization by 50% (IC50).[16]

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[17][18]

-

Cell Treatment: Seed cells in a 96-well plate and treat with MMAE at various concentrations for a desired period (e.g., 24-48 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7 and components for cell lysis.[17]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the luminescence readings to a control and plot the fold-change in caspase activity against the MMAE concentration.

Conclusion

The stereochemistry of Boc-Dap-NE is a foundational element in the synthesis of the highly potent anticancer agent, MMAE. While the direct biological activity of Boc-Dap-NE stereoisomers is not the primary focus of research, their stereochemical purity is non-negotiable for achieving the desired stereoisomer of MMAE with optimal therapeutic activity. The intricate interplay of the stereocenters within the MMAE molecule, coupled with its conformational dynamics, dictates its ability to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. A thorough understanding of the stereocontrolled synthesis and the detailed biological evaluation of MMAE is therefore essential for the successful development of next-generation antibody-drug conjugates.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. adcreview.com [adcreview.com]

- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Core Principles in the Application of Boc-Dap Isomers for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-diaminopropionic acid (Boc-Dap) isomers and their derivatives are fundamental building blocks in modern chemical biology and pharmaceutical sciences. While the specific term "Boc-Dap-NE" is not standard, it is likely to refer to Boc-protected 2,3-diaminopropionic acid (Dap) derivatives, where "NE" may denote a specific isomer or a modification of the amino group. This guide will focus on the core principles of using Boc-Dap-OH and related isomers, which are instrumental in peptide synthesis, bioconjugation, and the development of novel therapeutics. The strategic use of the Boc protecting group allows for the selective modification of the diaminopropionic acid scaffold, enabling the construction of complex molecular architectures with diverse functionalities.

Physicochemical Properties of Boc-Dap Derivatives

The selection of a specific Boc-Dap derivative is guided by its unique physicochemical properties. These properties are critical for determining reaction conditions, purification strategies, and the ultimate application of the molecule. A summary of key quantitative data for commercially available Boc-Dap derivatives is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Melting Point (°C) | Optical Activity |

| Boc-Dap-OH | 73259-81-1 | C8H16N2O4 | 204.22 | ≥98.0% (TLC)[1][2] | 210 (dec.)[1][2] | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1)[1][2] |

| Fmoc-Dap(Boc)-OH | 162558-25-0 | C23H26N2O6 | 426.46 | ≥97.0% (HPLC)[3] | Not available | Not available |

| Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid | 122235-70-5 | C23H26N2O6 | 426.48 | ≥ 99.5% (Chiral HPLC) | Not available | Not available |

Core Applications in Research

Boc-Dap derivatives are versatile tools with a broad range of applications in scientific research, primarily centered around the synthesis of peptides and other complex organic molecules.

-

Peptide Synthesis: Boc-Dap serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing a diaminopropionic acid residue into a peptide sequence.[3][4] The presence of two amino groups allows for the creation of branched peptides or the introduction of side-chain modifications.

-

Bioconjugation: The free amino group of a deprotected Dap residue can be used for the conjugation of various molecules, such as drugs, imaging agents, or polyethylene glycol (PEG), to a peptide or protein.[4] This is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Drug Design and Development: These compounds are instrumental in the design of novel pharmaceuticals, including enzyme inhibitors and receptor agonists/antagonists.[4][5] The diaminopropionic acid scaffold can mimic natural amino acids or introduce unique structural constraints into a molecule.

Experimental Protocols

A fundamental manipulation in the use of Boc-Dap derivatives is the removal of the Boc protecting group to unmask a reactive amino group. The following is a general protocol for Boc deprotection.

Protocol: Boc Deprotection of a Boc-Dap Containing Compound

1. Materials:

- Boc-Dap containing compound

- Anhydrous Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)

- Drying agent (e.g., anhydrous sodium sulfate)

- Rotary evaporator

- Stirring plate and stir bar

2. Procedure:

- Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask. The concentration will depend on the specific substrate.

- To the stirred solution, add TFA. A common concentration is 25-50% TFA in DCM.[6]

- Allow the reaction to proceed at room temperature. The reaction time can range from 30 minutes to a few hours and should be monitored by an appropriate analytical method (e.g., TLC or LC-MS).[7]

- Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[7]

- The resulting deprotected compound is often obtained as a TFA salt. If the free amine is required, a subsequent basic work-up can be performed.

3. Work-up (Optional, for obtaining the free amine):

- Dissolve the crude residue in a minimal amount of water.

- Neutralize the solution by the slow addition of a mild base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected product as a free amine.

Visualizing Workflows and Principles

The following diagrams, generated using Graphviz, illustrate key concepts and workflows involving Boc-Dap derivatives.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Caption: Orthogonal protection strategy using Fmoc-Dap(Boc)-OH for selective deprotection.

Conclusion

Boc-Dap isomers and their derivatives are indispensable reagents in the fields of peptide chemistry, bioconjugation, and drug discovery. A thorough understanding of their chemical properties, coupled with established protocols for their manipulation, enables researchers to synthesize complex and functionally diverse molecules. The principles of protecting group chemistry, particularly the strategic use of the Boc group, are central to the successful application of these valuable building blocks in advancing scientific knowledge and developing next-generation therapeutics.

References

- 1. Boc-Dap-OH ≥98.0% (TLC) | 73259-81-1 [sigmaaldrich.com]

- 2. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | 162558-25-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Auristatin Peptide Synthesis for Drug Development Professionals

Abstract

Auristatins, a class of potent antimitotic agents, are synthetic analogs of the natural product dolastatin 10. Their remarkable cytotoxicity has positioned them as critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis of auristatin peptides. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic strategies, key intermediates, and experimental protocols that underpin the production of these complex molecules. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of auristatin synthesis and its application in oncology.

Introduction to Auristatins and Their Mechanism of Action

Auristatins are highly potent tubulin inhibitors that disrupt microtubule dynamics within cells.[1] Originally derived from the sea hare Dolabella auricularia, the natural product dolastatin 10 exhibited powerful antineoplastic activity.[2] Synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), were developed to optimize potency and provide a handle for conjugation to monoclonal antibodies.[3]

When used in ADCs, the auristatin payload is linked to an antibody that targets a specific tumor-associated antigen. Upon binding to the cancer cell, the ADC is internalized, and the auristatin is released within the lysosome.[1] The freed auristatin then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is crucial for several cellular processes, most notably mitotic spindle formation.[1][3] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][3] In addition to direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response.[4] This occurs through the activation of endoplasmic reticulum (ER) stress response pathways.[4][5]

General Synthetic Strategies for Auristatin Peptides

The total synthesis of auristatins is a complex undertaking that can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A convergent synthetic strategy is commonly employed, where key peptide fragments are synthesized separately and then coupled together to form the final pentapeptide backbone.[3]

The core structure of a typical auristatin, such as MMAE, consists of five units: N-methyl-L-valine, L-valine, dolaisoleucine (Dil), dolaproine (Dap), and a C-terminal unit like norephedrine.[1] The synthesis of the unique amino acid components, dolaisoleucine and dolaproine, which contain multiple chiral centers, is a critical and challenging aspect of the overall synthesis.[6]

Protecting Group Strategies

The synthesis of auristatins necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. A well-designed protecting group strategy is essential for achieving high yields and purity. Common protecting groups used in auristatin synthesis include:

-

Boc (tert-butyloxycarbonyl): Frequently used to protect the N-terminus of amino acids. It is stable under a wide range of conditions and can be removed with mild acid.

-

Fmoc (9-fluorenylmethyloxycarbonyl): Another common N-terminal protecting group, particularly in SPPS, which is cleaved by a secondary amine, typically piperidine.[6]

-

Trt (Trityl): Often used to protect the thiol group of cysteine if it is part of a linker for ADC conjugation.[7]

The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting the others, allowing for the selective deprotection and coupling of specific amino acid residues in the growing peptide chain.

Synthesis of Key Auristatin Intermediates

The convergent synthesis of auristatins relies on the efficient preparation of key building blocks. The synthesis of dolaisoleucine and dolaproine are particularly noteworthy due to their stereochemical complexity.

Synthesis of Dolaproine

The synthesis of dolaproine often starts from (S)-proline. A key step involves an aldol condensation to introduce the necessary stereocenters.[8]

Synthesis of Dolaisoleucine

The synthesis of dolaisoleucine can be achieved through various routes, often involving stereoselective allylation or crotylation reactions to establish the correct stereochemistry.[6]

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of auristatin peptides. These protocols are based on established synthetic routes and should be performed by trained personnel in a controlled laboratory setting.

Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Analog

This protocol outlines the manual synthesis of an auristatin peptide on a resin support using Fmoc chemistry.[6]

Table 1: Materials and Reagents for SPPS of an Auristatin Analog

| Reagent/Material | Purpose |

| Cl-Trt resin | Solid support |

| Fmoc-protected amino acids | Building blocks |

| HATU | Coupling reagent |

| DIEA | Base |

| 20% Piperidine in DMF | Fmoc deprotection solution |

| DMF | Solvent |

| DCM | Solvent |

| TFA/TIS/DCM (2.5:2.5:95) | Cleavage cocktail |

Protocol:

-

Resin Swelling: Swell the Cl-Trt resin in DMF for 1 hour.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature.[9]

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage: Cleave the completed peptide from the resin using a solution of TFA/TIS/DCM (2.5:2.5:95) for 3 hours.[7]

-

Purification: Purify the crude peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Solution-Phase Fragment Coupling

This protocol describes the coupling of two peptide fragments in solution.

Table 2: Materials and Reagents for Solution-Phase Coupling

| Reagent/Material | Purpose |

| N-terminal protected peptide fragment | Reactant |

| C-terminal deprotected peptide fragment | Reactant |

| HOBt | Additive to suppress racemization |

| Pyridine | Base |

| DMF | Solvent |

Protocol:

-

Dissolution: Dissolve the N-terminal protected peptide fragment (1.1 eq.) and the C-terminal deprotected peptide fragment (1.0 eq.) in anhydrous DMF.[9]

-

Coupling: Add HOBt (1.0 eq.) and pyridine to the solution.[9]

-

Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.

-

Purification: Upon completion, purify the crude product by semi-preparative HPLC.[9]

Quantitative Data

The following table summarizes representative yields for key steps in auristatin synthesis, as reported in the literature. Actual yields may vary depending on the specific substrates, reagents, and reaction conditions.

Table 3: Representative Yields in Auristatin Synthesis

| Synthetic Step | Product | Reported Yield (%) | Reference |

| Solution-phase coupling of MMAE linker | NH₂-PDC-1 | 78 | [7] |

| Solution-phase coupling of MMAE linker | DOTA-PDC-1 | 89 | [7] |

| Overall yield of peptide from SPPS | NH₂-2 peptide | 9 | [7] |

| Overall yield of peptide from SPPS | DOTA-2 peptide | 5 | [7] |

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a generalized convergent synthetic workflow for an auristatin peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the development of new auristatins: structural modifications and application in antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of Boc-Protected Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and use of tert-butyloxycarbonyl (Boc) protected dipeptides. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of these valuable research compounds. This document outlines key safety considerations, detailed experimental protocols, and relevant biological context for the application of Boc-protected dipeptides in research and drug development.

Introduction to Boc-Protected Dipeptides

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under acidic conditions. Boc-protected dipeptides are fundamental building blocks in the synthesis of longer peptides and peptidomimetics, which are instrumental in drug discovery and various fields of biological research. Their applications range from the development of enzyme inhibitors and receptor ligands to their use as components of larger, more complex molecules like antibody-drug conjugates (ADCs).

Safety and Hazard Information

While many Boc-protected dipeptides are not considered acutely hazardous, it is imperative to handle all laboratory chemicals with appropriate caution. The primary hazards associated with these compounds and their use are related to the reagents used in their synthesis and deprotection, as well as the potential for inhalation of the lyophilized powder.

Hazard Identification

The safety profile of a Boc-protected dipeptide is largely determined by its constituent amino acids and the Boc group itself. While specific toxicity data for every dipeptide is not available, information from representative molecules like N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) and (tert-butoxycarbonyl)glycylglycylglycine (Boc-Gly-Gly-Gly-OH) provides valuable insights.

General Hazards:

-

Eye Irritation: May cause serious eye irritation or damage upon contact.[1]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2]

-

Respiratory Tract Irritation: Inhalation of the lyophilized powder may cause respiratory tract irritation.[2]

-

Harmful if Swallowed: Some related compounds are considered harmful if swallowed.

Quantitative Hazard Data

The following table summarizes key safety information for representative Boc-protected amino acids. This data should be used as a guide, and the specific Safety Data Sheet (SDS) for any particular dipeptide should be consulted before use.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Hazard Statements |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 4530-20-5 | Causes serious eye damage.[1] Harmful if swallowed. |

| Boc-Gly-Gly-Gly-OH | C₁₁H₁₉N₃O₆ | 289.29 | 28320-73-2 | No specific hazards listed in the provided SDS.[3] |

| Boc-Val-Ala-OH | C₁₃H₂₄N₂O₅ | 288.34 | 70396-18-8 | SDS should be consulted for specific hazards.[4][5] |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and integrity of Boc-protected dipeptides and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of PPE.[6] The following are minimum requirements for handling Boc-protected dipeptides:

| PPE | Specification | Rationale |

| Eye Protection | Safety goggles marked with "Z87" (ANSI Z87.1 standard). A face shield may be necessary for splash hazards. | To protect against dust particles and chemical splashes. |

| Hand Protection | Disposable nitrile gloves. Double gloving may be necessary for added protection. | To prevent skin contact with the chemical. |

| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A respirator or dust mask is recommended when weighing and handling larger quantities of lyophilized peptide. | To prevent inhalation of fine powders. |

Storage Conditions

Boc-protected dipeptides are typically supplied as a lyophilized powder and are sensitive to temperature, moisture, and light.

-

Long-term Storage: Store lyophilized peptides at -20°C or lower in a tightly sealed container.[4] For peptides containing oxidation-prone residues (Cys, Met, Trp), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Short-term Storage: Lyophilized peptides can be stored at 4°C for short periods.[4]

-

Moisture: Peptides are often hygroscopic. Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

-

Solutions: It is not recommended to store peptides in solution for long periods due to limited shelf-life and susceptibility to bacterial degradation.[9] If necessary, dissolve the peptide in a buffer at pH 5-6, create single-use aliquots, and store at -20°C.[7][9] Avoid repeated freeze-thaw cycles.[7][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

The following first aid procedures are based on information from SDS for related compounds and general laboratory safety guidelines.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10][11] |

| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting unless directed by a medical professional. Rinse mouth with water and seek immediate medical attention.[2][3] |

Spill Response

For minor spills of lyophilized powder or solutions:

-

Alert personnel in the immediate area.[12]

-

Wear appropriate PPE, including respiratory protection for powders.[13]

-

Contain the spill. For powders, gently cover with a damp paper towel to avoid creating dust. For liquids, use an absorbent material.[13]

-

Clean the area with a suitable solvent and decontaminate if necessary.

-

Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][13]

For major spills, evacuate the area, notify the appropriate safety personnel, and follow your institution's emergency response plan.[12][14]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving Boc-protected dipeptides.

Solution-Phase Dipeptide Synthesis (EDC/HOBt Coupling)

This protocol describes a common method for forming a peptide bond between a Boc-protected amino acid and an amino acid ester.

Materials:

-

Boc-protected amino acid (e.g., Boc-Val-OH)

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amino acid (1.0 eq), HOBt (1.1 eq), and the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

-

Add DIPEA (1.1 eq) to the mixture to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.1 eq) to the reaction mixture and stir.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude Boc-protected dipeptide ester by silica gel column chromatography.

Boc-Deprotection in Solution Phase

This protocol outlines the removal of the Boc protecting group to yield the free amine of the dipeptide.

Materials:

-

Boc-protected dipeptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected dipeptide in a solution of 25-50% TFA in DCM (v/v).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting dipeptide amine salt is often precipitated by the addition of cold diethyl ether and can be collected by filtration.

-

The product can be used directly in the next coupling step after neutralization or purified further.

Quantitative Data for Experimental Protocols

The following table provides typical reaction parameters for the protocols described above. These may require optimization depending on the specific dipeptide being synthesized.

| Step | Reagent | Typical Concentration/Equivalents | Typical Time | Typical Temperature |

| Coupling | EDC·HCl/HOBt | 1.1 eq | 12-24 h | 0°C to RT |

| Deprotection | TFA in DCM | 25-50% (v/v) | 30-60 min | Room Temperature |

Application in Drug Discovery: Targeting Signaling Pathways

Boc-protected dipeptides are critical starting materials for the synthesis of peptide-based drugs that can modulate cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.[7][15][9] Its aberrant activation is implicated in numerous diseases. Small peptides can be designed to interfere with protein-protein interactions within this pathway, thereby inhibiting its activity.[7][15][9][16]

The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and a potential point of inhibition by a custom-synthesized peptide. A peptide inhibitor (e.g., synthesized from Boc-dipeptide building blocks) could be designed to mimic the IκBα protein and block the IKK complex from phosphorylating it, thus preventing the release and nuclear translocation of NF-κB.

Caption: Simplified NF-κB signaling pathway with a point of therapeutic intervention.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Linker Synthesis

Boc-protected dipeptides, such as Boc-Val-Ala, are used as enzymatically cleavable linkers in ADCs.[4][17] The dipeptide is stable in the bloodstream but is cleaved by lysosomal enzymes like Cathepsin B inside cancer cells, releasing the cytotoxic payload. The workflow below illustrates the key steps in preparing a dipeptide linker for conjugation.

Caption: Workflow for the synthesis of a cleavable dipeptide ADC linker.

Conclusion

Boc-protected dipeptides are indispensable tools in chemical biology and drug discovery. A thorough understanding of their safe handling, storage, and reactivity is paramount for successful research outcomes and, most importantly, for the safety of all laboratory personnel. By adhering to the guidelines and protocols outlined in this guide, researchers can confidently and safely utilize these versatile building blocks to advance their scientific endeavors. Always consult the specific Safety Data Sheet for any chemical before use and follow all institutional safety policies.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Boc-Val-Ala-OH, ADC linker, 70396-18-8 | BroadPharm [broadpharm.com]

- 5. Boc-Val-Ala-OH | 70396-18-8 [sigmaaldrich.com]

- 6. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cell penetrating peptide inhibitors of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]

- 9. Cell penetrating peptide inhibitors of Nuclear Factor-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.allegheny.edu [sites.allegheny.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. cmu.edu [cmu.edu]

- 13. acs.org [acs.org]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boc-Val-Ala-PAB, ADC linker, 1884577-99-4 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of MMAE Intermediate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and a representative synthesis protocol related to an intermediate used in the production of Monomethyl auristatin E (MMAE), a highly potent anti-neoplastic agent. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Due to its high cytotoxicity, MMAE is not used as a standalone drug but as a payload in antibody-drug conjugates (ADCs). In an ADC, a monoclonal antibody specific to a tumor-associated antigen is linked to MMAE, enabling targeted delivery of the cytotoxic agent to cancer cells.

The specific compound of interest, (R,S,R,S,R)-Boc-Dap-NE, is an inactive stereoisomer of Boc-Dap-NE, a key intermediate in the synthesis of MMAE.[4] While a detailed synthesis protocol for this specific inactive isomer is not publicly available, this document outlines a general protocol for the synthesis of the active Boc-Dap-NE stereoisomer based on established peptide coupling methodologies used in the synthesis of MMAE.[5] This representative protocol will be valuable for researchers working on the synthesis of auristatin analogues and related peptide-based compounds. The principles outlined can be adapted for the synthesis of various stereoisomers, including the requested this compound, by utilizing the appropriate chiral starting materials.

The systematic name for the active form of Boc-Dap-NE is 1,1-dimethylethyl (2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1-pyrrolidinecarboxylate.[6] This structure reveals that "Dap" in this context refers to a dolaproine derivative, and "NE" refers to a norephedrine moiety.

Materials and Methods

Reagents and Solvents

The following table summarizes the key reagents and their properties required for the representative synthesis. Note that for the synthesis of the specific (R,S,R,S,R) isomer, the corresponding chiral precursors would be necessary.

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Boc-L-dolaproine | C₁₅H₂₅NO₅ | 299.36 | Peptide fragment |

| (1R,2S)-(-)-Norephedrine | C₉H₁₃NO | 151.21 | Amine component |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Peptide coupling agent |

| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction solvent |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Aqueous wash |

| Brine | NaCl | 58.44 | Aqueous wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |

Experimental Protocol: Representative Synthesis of Boc-Dap-NE

This protocol describes the peptide coupling reaction between Boc-L-dolaproine and (1R,2S)-(-)-norephedrine to form the amide bond, yielding the core structure of Boc-Dap-NE.

1. Reaction Setup: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-dolaproine (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). b. To this solution, add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). c. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

2. Amine Addition: a. In a separate flask, dissolve (1R,2S)-(-)-norephedrine (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. b. Add the norephedrine solution dropwise to the activated Boc-L-dolaproine solution. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

3. Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Dap-NE.

5. Characterization: a. Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Boc-Dap-NE.

Caption: General workflow for the synthesis of Boc-Dap-NE.

Signaling Pathway: Mechanism of Action of MMAE in ADCs

Boc-Dap-NE is a precursor to MMAE, the cytotoxic payload. The diagram below illustrates the mechanism by which an MMAE-containing ADC targets and kills a cancer cell.

Caption: Mechanism of action for an MMAE-based ADC.

Disclaimer

This protocol is provided for informational purposes for qualified researchers and is based on general peptide synthesis principles. It should be adapted and optimized for specific laboratory conditions and for the synthesis of specific stereoisomers. All procedures should be performed with appropriate safety precautions in a laboratory setting. The synthesis of the specific this compound isomer would necessitate the use of the corresponding chiral starting materials, which may not be commercially available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 4. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

Application of (R,S,R,S,R)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(R,S,R,S,R)-Boc-Dap-NE is recognized as an isomer of Boc-Dap-NE, a dipeptide intermediate crucial in the synthesis of Monomethylauristatin E (MMAE)[1][2]. MMAE is a highly potent anti-mitotic agent that functions as a microtubule polymerization inhibitor and is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs)[1][2].

The stereochemistry of Boc-Dap-NE is critical, as different isomers can exhibit varied biological activity. While certain isomers of Boc-Dap-NE are precursors to the active MMAE payload, others, such as (R,S,S,R,S)-Boc-Dap-NE, are considered inactive and may serve as valuable experimental controls in ADC research to assess the specificity and non-target effects of the final conjugate[3][4][5]. The specific role of the (R,S,R,S,R) isomer in the synthesis of active MMAE or its potential use as a control compound requires empirical validation.

The overarching goal of incorporating MMAE, derived from intermediates like Boc-Dap-NE, into an ADC is to leverage the specificity of a monoclonal antibody (mAb) to deliver this potent cytotoxic agent directly to tumor cells expressing a specific antigen. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.

The mechanism of action for an MMAE-containing ADC begins with the binding of the ADC to its target antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the linker connecting the antibody to the MMAE payload is cleaved, releasing the active drug. MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Quantitative Data Summary

The following tables provide illustrative quantitative data for ADCs utilizing MMAE as the payload. This data is representative of typical results obtained in preclinical ADC development and serves as a benchmark for evaluating novel ADCs.

Table 1: In Vitro Cytotoxicity of MMAE-ADCs

| Cell Line | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference ADC IC50 (nM) |

| BT-474 | HER2 | 5.2 | 0.35 | 4.8 (T-DM1) |

| MCF-7 | HER2 (low) | >1000 | 0.35 | >1000 (T-DM1) |

| DU145-PSMA | PSMA | 1.5 | N/A | N/A |

| CWR22Rv1 | PSMA (moderate) | 8.7 | N/A | N/A |

N/A: Not Available. Data is hypothetical and compiled for illustrative purposes based on typical ADC performance.[6][7]

Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| DU145-PSMA | Vehicle Control | - | 0 |

| DU145-PSMA | MMAE-ADC | 3 | 85 |

| CWR22Rv1 | Vehicle Control | - | 0 |

| CWR22Rv1 | MMAE-ADC | 5 | 70 |

Data is hypothetical and compiled for illustrative purposes based on typical ADC performance.[7][8]

Experimental Protocols

The following are detailed protocols for key experiments in the development of ADCs utilizing MMAE-type payloads derived from Boc-Dap-NE intermediates.

Protocol 1: Antibody Reduction and Conjugation to a Maleimide-Containing Linker-Payload

This protocol describes the generation of free thiol groups on a monoclonal antibody via the reduction of interchain disulfide bonds, followed by conjugation to a linker-payload construct.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Linker-payload construct with a maleimide group (e.g., mc-vc-PAB-MMAE) dissolved in DMSO

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

-

Quenching solution (e.g., N-acetylcysteine in conjugation buffer)

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

-

Reduction of Disulfide Bonds:

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours with gentle agitation.

-

Cool the solution to room temperature.

-

-

Desalting:

-

Equilibrate a desalting column with conjugation buffer.

-

Apply the reduced antibody solution to the column to remove excess reducing agent.

-

Collect the fractions containing the reduced antibody. Determine protein concentration and the number of free thiols using Ellman's reagent.

-

-

Conjugation:

-

Immediately add the maleimide-linker-payload solution to the reduced antibody at a 5-10 fold molar excess. The final DMSO concentration should be below 10% (v/v).

-

Incubate at room temperature for 1-2 hours with gentle agitation, protected from light.

-

-

Quenching:

-

Add a 10-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated linker-payload and other impurities.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of ADC cytotoxicity against cancer cell lines.[9][10]

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload (e.g., MMAE)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 1,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-